molecular formula C₁₇H₁₈N₃NaO₄S B1140435 5-Hydroxy Omeprazole Sodium Salt CAS No. 1215629-45-0

5-Hydroxy Omeprazole Sodium Salt

Cat. No. B1140435
M. Wt: 383.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy Omeprazole involves the enzymatic oxidation of Omeprazole, where CYP2C19 is identified as a major enzyme responsible for its 5-hydroxylation, converting Omeprazole into its hydroxylated metabolite (Karam et al., 1996). A specific synthetic route for the preparation of 5-Hydroxyomeprazole as a metabolite of Omeprazole has also been developed, providing a basis for understanding its chemical formation and structural integrity (Striela et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy Omeprazole Sodium Salt is closely related to that of Omeprazole, with the addition of a hydroxy group. This modification significantly impacts its interaction with biological targets and its overall stability. Spectroscopic techniques like infrared and Raman spectroscopy have been applied to distinguish between Omeprazole and its salts, demonstrating the structural differences and similarities between these compounds (Vrbanec et al., 2017).

Chemical Reactions and Properties

Omeprazole undergoes various chemical reactions, including oxidation and sulfation, mediated by cytochrome P450 enzymes. The electrochemical behavior of Omeprazole, indicative of its redox properties, has been studied, showing two irreversible consecutive charge transfer reactions, which are pH-dependent. These reactions involve electron removal, deprotonation, and interaction with the sulfoxide group, leading to different electroactive products (Jorge et al., 2010).

Physical Properties Analysis

The physical properties of Omeprazole and its derivatives, including 5-Hydroxy Omeprazole Sodium Salt, vary significantly with their solid-state forms. Techniques such as thermal analysis, X-ray powder diffraction, and NMR spectroscopy have been used to characterize these properties, revealing differences in stability, dissolution, and bioavailability related to the degree of crystallinity and the presence of hydrates (Murakami et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy Omeprazole Sodium Salt, such as its stability in various pH environments and its interaction with metal ions to form chelates, have been explored through spectrophotometric methods. These studies provide insights into the compound's reactivity and its potential environmental impact, especially considering its widespread use and excretion (Salama et al., 2003).

Safety And Hazards

The safety and hazards associated with 5-Hydroxy Omeprazole Sodium Salt are not explicitly mentioned in the search results. However, Omeprazole, the parent compound, is generally safe and well-tolerated9.


Future Directions

The future directions for 5-Hydroxy Omeprazole Sodium Salt are not explicitly mentioned in the search results. However, it is used as a reference material for highly accurate and reliable data analysis10.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.


properties

IUPAC Name

sodium;[4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7,21H,8-9H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXRBEBEUHQJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy Omeprazole Sodium Salt

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